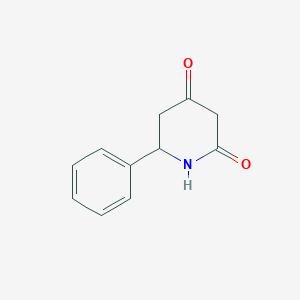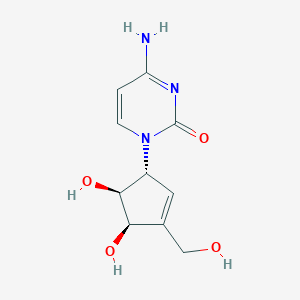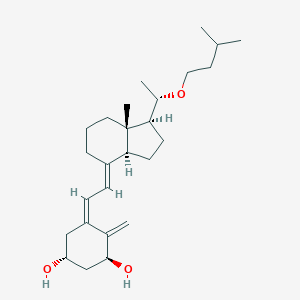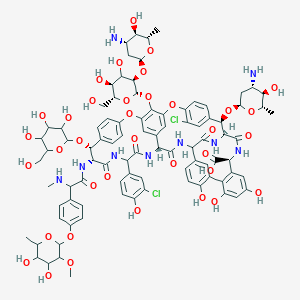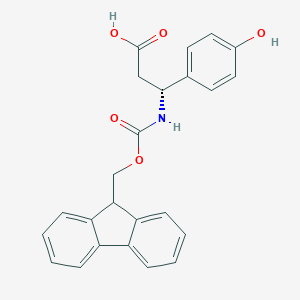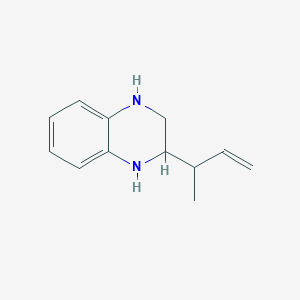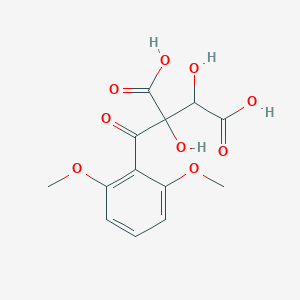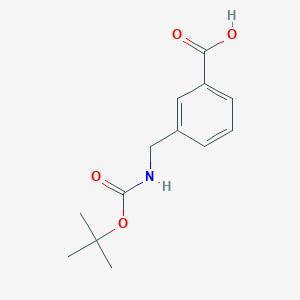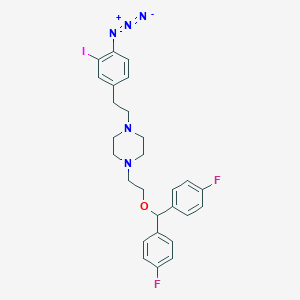
1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine, also known as BF-azido, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine-based compound that has been synthesized for its potential use in various applications, including drug development and molecular imaging.
科学的研究の応用
1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of molecular imaging, where it can be used as a positron emission tomography (PET) tracer. PET is a non-invasive imaging technique that can be used to visualize the distribution of a specific molecule in the body. This compound has been shown to bind to the sigma-1 receptor, which is overexpressed in various types of cancer cells. This makes it a potential candidate for imaging cancerous tumors.
作用機序
1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine binds to the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. The sigma-1 receptor has been shown to be overexpressed in various types of cancer cells, making it a potential target for cancer therapy. This compound has been shown to have high affinity and selectivity for the sigma-1 receptor, making it a potential candidate for the development of sigma-1 receptor-targeted therapies.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro, making it a promising candidate for further development. It has also been shown to have good stability in vivo, which is important for its potential use as a PET tracer. This compound has been shown to have a high binding affinity for the sigma-1 receptor, which makes it a potential candidate for the development of sigma-1 receptor-targeted therapies.
実験室実験の利点と制限
One of the main advantages of 1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine is its potential use as a PET tracer for cancer imaging. It has been shown to have high affinity and selectivity for the sigma-1 receptor, which is overexpressed in various types of cancer cells. However, one of the limitations of this compound is its complex synthesis method, which may limit its widespread use in research.
将来の方向性
There are several future directions for the development of 1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine. One potential direction is the development of sigma-1 receptor-targeted therapies for cancer treatment. This compound has been shown to have high affinity and selectivity for the sigma-1 receptor, making it a potential candidate for the development of targeted therapies. Another potential direction is the development of new PET tracers for cancer imaging. This compound has shown promising results as a PET tracer, but further research is needed to determine its potential clinical applications. Additionally, the synthesis method of this compound could be optimized to make it more accessible for widespread use in research.
合成法
The synthesis of 1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine involves a multi-step process that includes the reaction of 4-iodoanisole with 4-fluorobenzyl bromide to produce 4-(4-fluorobenzyl)anisole. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol to produce 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(4-fluorobenzyl)piperazine. Finally, this compound is reacted with sodium azide and iodine to produce the desired product, this compound.
特性
CAS番号 |
124436-31-3 |
|---|---|
分子式 |
C27H28F2IN5O |
分子量 |
603.4 g/mol |
IUPAC名 |
1-[2-(4-azido-3-iodophenyl)ethyl]-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine |
InChI |
InChI=1S/C27H28F2IN5O/c28-23-6-2-21(3-7-23)27(22-4-8-24(29)9-5-22)36-18-17-35-15-13-34(14-16-35)12-11-20-1-10-26(32-33-31)25(30)19-20/h1-10,19,27H,11-18H2 |
InChIキー |
KLFMCCLJVZSQJO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CC(=C(C=C2)N=[N+]=[N-])I)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
正規SMILES |
C1CN(CCN1CCC2=CC(=C(C=C2)N=[N+]=[N-])I)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
その他のCAS番号 |
124436-31-3 |
同義語 |
1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine 125I-FAPP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B51066.png)
